1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S675908
CAS No.
293329-88-1
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehy...

CAS Number

293329-88-1

Product Name

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-(2-methyl-4-nitrophenyl)pyrrole-2-carbaldehyde

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3

InChI Key

NJJREKHOMJFFAL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O

While the compound can be found in databases like PubChem [], there are no reported studies or publications directly mentioning its use in scientific research.

Potential Applications based on structure

Based on the structure of the molecule, it possesses features that could be of interest for further research. These include:

  • The presence of a nitro group (NO2) suggests potential applications in areas exploring compounds with electron-withdrawing properties.
  • The aldehyde group (CHO) might be relevant for studies involving condensation reactions or other carbonyl chemistry applications.
  • The heterocyclic pyrrole ring could be of interest in research focused on nitrogen-containing aromatic compounds.

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by its unique structure and properties. It has the molecular formula C12H10N2O3C_{12}H_{10}N_{2}O_{3} and a molecular weight of approximately 230.22 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocyclic structure, substituted with a 2-methyl-4-nitrophenyl group at one position and an aldehyde group at another. The presence of the nitro group contributes to its reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

Due to its functional groups. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at the ortho or para positions relative to the nitro group.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and biological activity.

These reactions highlight its versatility as a synthetic building block in organic chemistry .

The biological activity of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its structural components. Compounds containing pyrrole rings and nitro groups are often investigated for their potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that similar compounds exhibit antibacterial and antifungal properties.
  • Antitumor Activity: Research indicates that derivatives of pyrrole can show cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.

While specific studies on this compound may be limited, the presence of similar functional groups suggests promising biological interactions .

Several synthetic routes exist for producing 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of 2-methyl-4-nitroaniline with pyrrole-2-carbaldehyde under acidic or basic conditions, facilitating the formation of the desired product through imine formation followed by reduction.
  • Functional Group Modifications: Starting from simpler pyrrole derivatives, functional groups can be introduced through various reactions such as nitration (to introduce the nitro group) and subsequent alkylation (to introduce the methyl group).
  • Oxidation Processes: If starting from a corresponding alcohol or amine derivative, oxidation can yield the aldehyde functionality necessary for this compound.

These methods underscore the compound's accessibility for research and application purposes .

The applications of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde span multiple domains:

  • Pharmaceutical Research: Its potential as an antimicrobial or anticancer agent makes it valuable in drug discovery.
  • Material Science: Due to its unique electronic properties, it may be utilized in organic electronics or as a dye.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

These diverse applications highlight its importance in both academic research and industrial contexts .

Interaction studies involving 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde focus on its binding affinity with biological targets, such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at a molecular level with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehydeC11H8N2O3Lacks methyl substitution; different electronic properties
1-(3-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehydeC12H10N2O3Different substitution pattern; potential variations in reactivity
1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehydeC12H10N2O3Contains methoxy instead of methyl; alters solubility and reactivity

The uniqueness of 1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde lies in its specific substitution pattern on the pyrrole ring, which influences both its chemical behavior and biological activity compared to these similar compounds .

XLogP3

2.3

Dates

Last modified: 08-15-2023

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